molecular formula C24H23NO5 B2363309 methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate CAS No. 898439-66-2

methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate

Cat. No.: B2363309
CAS No.: 898439-66-2
M. Wt: 405.45
InChI Key: MCRXQHALPXLSAG-UHFFFAOYSA-N
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Description

Methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate is a complex organic compound with interesting structural features and a variety of potential applications. It combines elements from benzoates, pyrones, and isoquinoline moieties, making it a valuable candidate for research in multiple scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate typically involves a multi-step reaction sequence. Starting from commercially available precursors, the isoquinoline nucleus is formed through cyclization reactions. The key pyrone ring can be constructed via aldol condensation followed by an oxidation step. Finally, the benzoate ester is introduced through esterification reactions, typically using an acid catalyst under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve high-throughput reactors and automated synthesis pathways. Optimized reaction conditions such as temperature, pressure, and catalysts are meticulously controlled to maximize yield and purity. The implementation of continuous flow chemistry techniques may enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

  • Reduction: : Reduction reactions using hydrogen gas in the presence of palladium on carbon (Pd/C) can result in the saturation of double bonds within the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur at positions susceptible to attack by nucleophiles, typically involving halogenated intermediates.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, in acidic or basic media.

  • Reduction: : Hydrogen gas with Pd/C, lithium aluminum hydride.

  • Substitution: : Alkyl halides, nucleophiles such as amines or thiols, often under basic conditions.

Major Products

The major products of these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or reduced forms, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate is utilized in several scientific fields:

  • Chemistry: : As an intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

  • Medicine: : Potential use in the development of therapeutic agents targeting specific diseases, particularly those involving inflammatory pathways.

  • Industry: : Used in material science for the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interactions at the molecular level, such as binding to enzyme active sites or receptors. Its isoquinoline moiety may interact with neurotransmitter receptors or ion channels, while the pyrone ring could be involved in antioxidant activities. The benzoate portion might facilitate lipid solubility and membrane permeability, enhancing the compound's efficacy in biological systems.

Comparison with Similar Compounds

Compared to other similar compounds, such as methyl 4-[[6-(2,3-dihydro-1H-isoquinolin-1-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate and methyl 4-[[6-(4,5-dihydro-1H-isoquinolin-3-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate, this particular compound stands out due to its unique structural features and broader range of reactivity. Each similar compound might share core functionalities but differs in their specific biological activities and chemical properties, underscoring the importance of structural variations in their respective applications.

Properties

IUPAC Name

methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-28-24(27)19-8-6-17(7-9-19)15-30-23-16-29-21(12-22(23)26)14-25-11-10-18-4-2-3-5-20(18)13-25/h2-9,12,16H,10-11,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRXQHALPXLSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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